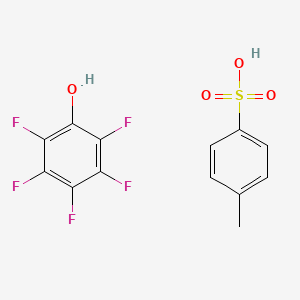![molecular formula C31H28N2O5 B8066008 L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066008.png)
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is a complex organic compound with the molecular formula C12H14N2O5 and a molecular weight of 266.2500. This compound is a derivative of L-asparagine, an amino acid, modified with a phenylmethoxy carbonyl group and a triphenylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the following steps:
Protection of the amino group: The amino group of L-asparagine is protected using a suitable protecting group, such as a carbobenzoxy (Cbz) group.
Introduction of the phenylmethoxy carbonyl group: The protected L-asparagine is then reacted with phenylmethanol in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to introduce the phenylmethoxy carbonyl group.
Introduction of the triphenylmethyl group: The resulting compound is further reacted with triphenylmethyl chloride in the presence of a base, such as triethylamine, to introduce the triphenylmethyl group.
Deprotection of the amino group: Finally, the protecting group is removed to yield the final product.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxy carbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Amine Oxide: Resulting from the oxidation of the amino group.
Alcohol: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Resulting from the substitution of the phenylmethoxy carbonyl group.
科学研究应用
This compound has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group in peptide synthesis.
Biology: Employed in the study of protein structure and function, as well as in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triphenylmethyl group can provide steric hindrance, affecting the reactivity of the compound. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is unique due to its specific structural modifications. Similar compounds include:
L-Aspartic Acid, N-[(phenylmethoxy)carbonyl]-: A related compound with a similar phenylmethoxy carbonyl group but lacking the triphenylmethyl group.
L-Asparagine, N2-[(benzyloxy)carbonyl]-: Another derivative with a benzyloxy carbonyl group instead of phenylmethoxy carbonyl.
属性
IUPAC Name |
(2S)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYHNBMKBNAJL-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
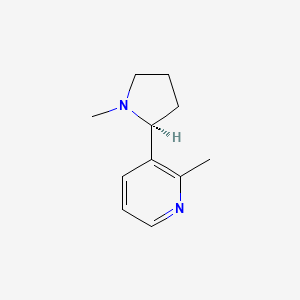
![sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B8065943.png)
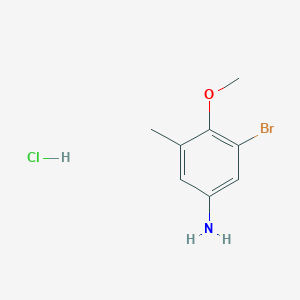
![octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B8065957.png)
![4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8065960.png)
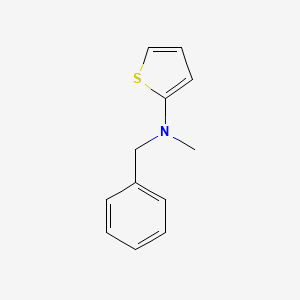
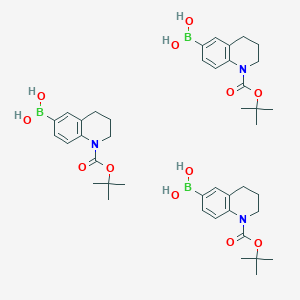
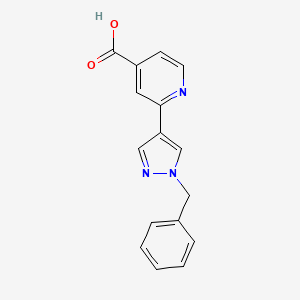
![2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8066024.png)
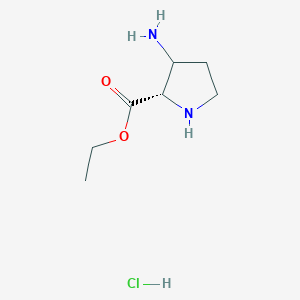
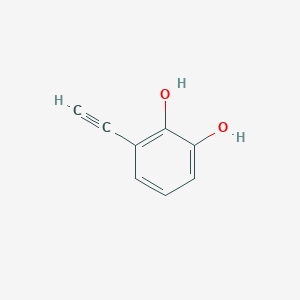
![2-[[2-(Trifluoromethyl)phenyl]methylene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8066038.png)
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B8066042.png)
